molecular formula C18H26N2O5S2 B2958380 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 1903863-41-1

4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2958380
CAS No.: 1903863-41-1
M. Wt: 414.54
InChI Key: UJODDSLSANOMOZ-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(morpholine-4-sulfonyl)benzoic acid with 2-(oxan-4-ylsulfanyl)ethylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

4-(Morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholine-4-sulfonyl)benzoic acid
  • 4-Bromo-7-(morpholine-4-sulfonyl)-2,1,3-benzothiadiazole

Uniqueness

4-(Morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S2/c21-18(19-7-14-26-16-5-10-24-11-6-16)15-1-3-17(4-2-15)27(22,23)20-8-12-25-13-9-20/h1-4,16H,5-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJODDSLSANOMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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